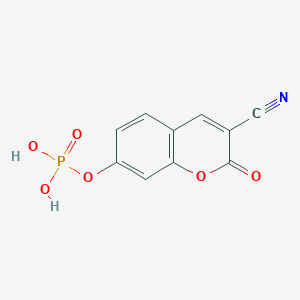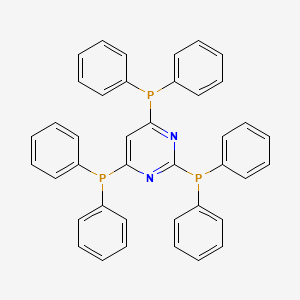
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is an organophosphorus compound with a pyrimidine core. This compound is known for its unique structure, which includes three diphenylphosphanyl groups attached to a pyrimidine ring. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, industrial methods may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in industrial processes helps in the efficient synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The pyrimidine ring provides additional stability to the complex, enhancing its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Another organophosphorus compound with a pyridine core. It is also used as a ligand in coordination chemistry.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to a phosphorus atom.
2,4,6-Tris(diphenylphosphanyl)pyridine: A compound with a similar structure but with a pyridine core instead of a pyrimidine core.
Uniqueness
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is unique due to its pyrimidine core, which provides additional stability and electronic properties compared to pyridine-based ligands. The presence of three diphenylphosphanyl groups enhances its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes.
Propriétés
Numéro CAS |
824939-18-6 |
|---|---|
Formule moléculaire |
C40H31N2P3 |
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
[2,6-bis(diphenylphosphanyl)pyrimidin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31N2P3/c1-7-19-32(20-8-1)43(33-21-9-2-10-22-33)38-31-39(44(34-23-11-3-12-24-34)35-25-13-4-14-26-35)42-40(41-38)45(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H |
Clé InChI |
SQHVACIPTRFWBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=NC(=N3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


boranyl](/img/structure/B14226482.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
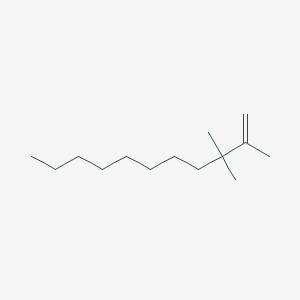
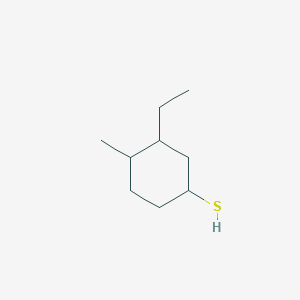
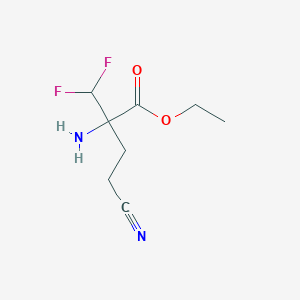

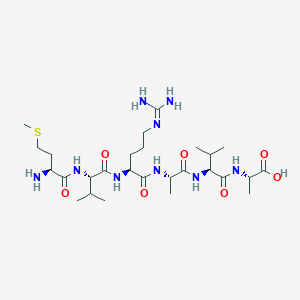
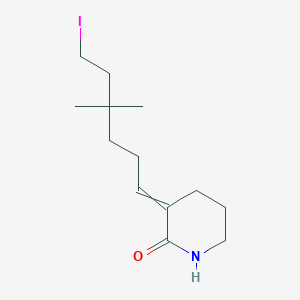
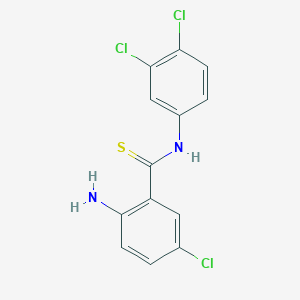
![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
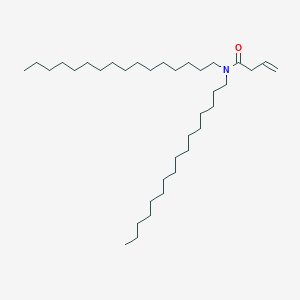
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
